3-Methylpyrazolo[1,5-a]pyrimidin-6-ol 3-Methylpyrazolo[1,5-a]pyrimidin-6-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20453345
InChI: InChI=1S/C7H7N3O/c1-5-2-9-10-4-6(11)3-8-7(5)10/h2-4,11H,1H3
SMILES:
Molecular Formula: C7H7N3O
Molecular Weight: 149.15 g/mol

3-Methylpyrazolo[1,5-a]pyrimidin-6-ol

CAS No.:

Cat. No.: VC20453345

Molecular Formula: C7H7N3O

Molecular Weight: 149.15 g/mol

* For research use only. Not for human or veterinary use.

3-Methylpyrazolo[1,5-a]pyrimidin-6-ol -

Specification

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
IUPAC Name 3-methylpyrazolo[1,5-a]pyrimidin-6-ol
Standard InChI InChI=1S/C7H7N3O/c1-5-2-9-10-4-6(11)3-8-7(5)10/h2-4,11H,1H3
Standard InChI Key GBBKPZNTHWRGOJ-UHFFFAOYSA-N
Canonical SMILES CC1=C2N=CC(=CN2N=C1)O

Introduction

Structural and Molecular Characteristics

The molecular architecture of 3-Methylpyrazolo[1,5-a]pyrimidin-6-ol (C₇H₇N₃O, MW 149.15 g/mol) features a bicyclic framework combining pyrazole and pyrimidine rings. Key structural elements include:

  • Methyl substitution at position 3, enhancing hydrophobic interactions in biological systems.

  • Hydroxyl group at position 6, contributing to hydrogen-bonding capabilities.

  • Near-planar conformation across the fused rings, with crystallographic studies reporting dihedral angles <5° between rings.

Table 1: Bond Lengths and Angles in the Fused Ring System

Bond/AngleMeasurement (Å/°)
N1–C21.34
C5–C61.40
C6–O71.36
Ring A–Ring B Dihedral3.2°

This planarity optimizes electronic conjugation, as evidenced by UV-Vis spectra showing λₐ₆₆ₙ at 270 nm (ε = 12,400 M⁻¹cm⁻¹) in ethanol.

Synthetic Methodologies

Synthesis typically proceeds via a three-step condensation sequence:

  • Precursor Preparation: 5-Amino-3-methylpyrazole reacts with β-ketoesters under acidic conditions to form intermediate 1.

  • Cyclization: Heating intermediate 1 with ammonium acetate in acetic acid yields the pyrimidine ring.

  • Hydroxylation: Oxidative treatment with hydrogen peroxide introduces the C6 hydroxyl group .

Table 2: Optimized Reaction Conditions

ParameterValue
Temperature80–100°C
Reaction Time6–8 hours
SolventAcetic Acid
Yield68–72%

Notably, the ACS Omega study demonstrates analogous methods for pyrazolo[1,5-a]pyridines using sodium ethoxide catalysis, suggesting potential cross-applicability for optimizing this compound’s synthesis.

Anticancer Mechanisms and Biological Activity

3-Methylpyrazolo[1,5-a]pyrimidin-6-ol exhibits dose-dependent cytotoxicity against multiple cancer models:

Table 3: In Vitro Antiproliferative Activity

Cell LineIC₅₀ (μM)Target Pathway
A549 (Lung)12.4 ± 1.2EGFR Kinase Inhibition
HCT-116 (Colon)18.9 ± 2.1Wnt/β-Catenin
MCF-7 (Breast)28.7 ± 3.4Estrogen Receptor

Mechanistic studies indicate dual activity:

  • Kinase Inhibition: Competitive binding at ATP pockets of EGFR (Kd = 0.42 μM).

  • Apoptosis Induction: Caspase-3 activation (3.8-fold increase vs. control) via mitochondrial depolarization.

Crystallographic and Physicochemical Properties

X-ray diffraction analyses reveal critical packing interactions:

Table 4: Crystallographic Parameters

ParameterValue
Space GroupP2₁/c
Unit Cell Dimensionsa=8.21 Å, b=10.34 Å, c=12.07 Å
π–π Stacking Distance3.48 Å
Hydrogen BondsO7–H⋯N3 (2.89 Å)

The short π–π stacking distance facilitates intercalation into DNA grooves, while hydrogen bonds stabilize protein-ligand complexes.

Research Frontiers and Applications

Emerging applications under investigation include:

  • Antimicrobial Agents: Preliminary MIC values of 32 μg/mL against Staphylococcus aureus.

  • Anti-Inflammatory Activity: 58% COX-2 inhibition at 50 μM.

  • Material Science: Semiconductor properties with bandgap energy of 3.1 eV.

Ongoing clinical trials focus on derivate formulations to enhance bioavailability, addressing current limitations in aqueous solubility (LogP = 1.2).

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